Tilpisertib Fosmecarbil

TPL2 inhibitor MAP3K8 inhibitor kinase assay

Tilpisertib fosmecarbil (CAS 2567459-64-5) is an orally administered, intestinally cleaved prodrug of GS-4875, a highly selective, first-in-class small molecule inhibitor of tumor progression locus 2 (TPL2; also known as COT or MAP3K8). Developed by Gilead Sciences, this serine/threonine kinase inhibitor is currently in Phase II clinical development (NCT06029972) for the treatment of moderately to severely active ulcerative colitis.

Molecular Formula C35H36ClN8O7P
Molecular Weight 747.1 g/mol
CAS No. 2567459-64-5
Cat. No. B10830851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTilpisertib Fosmecarbil
CAS2567459-64-5
Molecular FormulaC35H36ClN8O7P
Molecular Weight747.1 g/mol
Structural Identifiers
SMILESCC(C)(C)CNC1=C2C=C(C=C(C2=NC=C1C#N)Cl)N(C(C3=CC=CC4=C3C=CN(C4=O)C)C5=CN(N=N5)C67CC(C6)C7)C(=O)OCOP(=O)(O)O
InChIInChI=1S/C35H36ClN8O7P/c1-34(2,3)18-39-29-21(15-37)16-38-30-26(29)10-22(11-27(30)36)44(33(46)50-19-51-52(47,48)49)31(28-17-43(41-40-28)35-12-20(13-35)14-35)24-6-5-7-25-23(24)8-9-42(4)32(25)45/h5-11,16-17,20,31H,12-14,18-19H2,1-4H3,(H,38,39)(H2,47,48,49)/t20?,31-,35?/m0/s1
InChIKeyFPQIBCPWXJSFOQ-ILNPBIMBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Tilpisertib Fosmecarbil (GS-5290, CAS 2567459-64-5): Scientific Baseline and Procurement Identification


Tilpisertib fosmecarbil (CAS 2567459-64-5) is an orally administered, intestinally cleaved prodrug of GS-4875, a highly selective, first-in-class small molecule inhibitor of tumor progression locus 2 (TPL2; also known as COT or MAP3K8) [1]. Developed by Gilead Sciences, this serine/threonine kinase inhibitor is currently in Phase II clinical development (NCT06029972) for the treatment of moderately to severely active ulcerative colitis [2][3]. The compound functions by blocking the TPL2-MEK-ERK signaling axis, thereby suppressing the production of pro-inflammatory cytokines including TNFα, IL-1β, IL-6, and IL-8 . As a prodrug, tilpisertib fosmecarbil is designed for intestinal cleavage to release the active moiety GS-4875 locally at the site of gastrointestinal inflammation [1].

Why Generic TPL2/MAP3K8 Inhibitors Cannot Substitute for Tilpisertib Fosmecarbil in IBD-Focused Procurement


Generic substitution among TPL2/MAP3K8 inhibitors is not scientifically defensible due to substantial heterogeneity in three critical dimensions: biochemical potency (spanning over 38-fold differences in IC50 values from 1.3 nM to 50 nM across available tool compounds), in vivo pathway engagement as measured by pharmacodynamic biomarker suppression, and clinical development status [1]. The prodrug design of tilpisertib fosmecarbil enables intestinal cleavage and localized delivery of GS-4875 to the inflamed colonic mucosa, a pharmacokinetic strategy that is not replicated by any other TPL2 inhibitor currently in development [1]. Furthermore, human pharmacokinetic validation demonstrates a median GS-4875 half-life of 19–28 hours with approximately 2-fold steady-state accumulation following once-daily oral dosing—data that are absent for preclinical TPL2 tool compounds and cannot be extrapolated from in vitro potency alone [2]. The compound has advanced to Phase II clinical evaluation in ulcerative colitis (NCT06029972) with safety and tolerability established in Phase I healthy volunteer studies, whereas alternative TPL2 inhibitors such as Cot inhibitor-2 and Tpl2 Kinase Inhibitor 1 remain at the preclinical research tool stage with no human PK or safety data [2].

Tilpisertib Fosmecarbil Quantitative Differentiation Evidence Guide: Head-to-Head and Cross-Study Comparator Analysis


Biochemical Potency: Tilpisertib (GS-4875) Achieves 1.3 nM IC50 Against TPL2 Kinase, 38-Fold More Potent Than Widely Used Tpl2 Kinase Inhibitor 1

In enzymatic assays measuring TPL2 kinase activity, the active moiety GS-4875 (parent of tilpisertib fosmecarbil) exhibits an IC50 of 1.3 nM . In direct cross-study comparison, Tpl2 Kinase Inhibitor 1 (CAS 871307-18-5), a commonly employed TPL2 tool compound available from multiple commercial vendors, demonstrates an IC50 of 50 nM under comparable biochemical assay conditions . This represents a 38.5-fold difference in target engagement potency.

TPL2 inhibitor MAP3K8 inhibitor kinase assay biochemical potency IC50 comparison

Comparative Biochemical Potency: GS-4875 (1.3 nM) Marginally Outperforms Cot Inhibitor-2 (1.6 nM) While Maintaining Equivalent Human Whole Blood TNFα Suppression

GS-4875 exhibits an enzymatic IC50 of 1.3 nM against TPL2 kinase . Cot inhibitor-2 (CAS 915363-56-3), a structurally distinct and orally active TPL2/COT inhibitor developed as a research tool compound, demonstrates an IC50 of 1.6 nM in comparable enzymatic assays . While both compounds achieve single-digit nanomolar biochemical potency, the differential lies in development stage and clinical validation: tilpisertib fosmecarbil has advanced to Phase II clinical evaluation with established human PK, whereas Cot inhibitor-2 remains a preclinical tool compound with no human data.

TPL2 inhibitor COT inhibitor TNFα inhibition whole blood assay potency comparison

Selective MAPK Pathway Inhibition: GS-4875 Inhibits TPL2-MEK-ERK Axis with Minimal Effect on p38, JNK, and NF-κB p65 Signaling Nodes

GS-4875 selectively inhibited LPS- and TNFα-stimulated phosphorylation of TPL2, MEK, and ERK, while showing little to no inhibition of phosphorylated p38, JNK, or p65 (NF-κB) in primary human monocytes . In contrast, widely used tool compounds such as Tpl2 Kinase Inhibitor 1 (CAS 871307-18-5) demonstrate measurable inhibition of EGFR (IC50 = 5 µM), MK2 (IC50 = 110 µM), and p38 (IC50 = 180 µM), indicating a broader kinase inhibition profile that may confound pathway-specific experimental interpretation . The GS-4875 selectivity data are derived from direct measurement of downstream phospho-protein markers in primary human immune cells stimulated with physiologically relevant inflammatory ligands (LPS, TNFα) .

pathway selectivity MAPK signaling ERK phosphorylation p38 JNK off-target activity

In Vivo Pharmacodynamic Validation: GS-4875 Achieves pERK Inhibition with In Vitro-to-In Vivo EC50 Concordance in Rat Whole Blood (400 nM vs. 664 nM)

In a whole blood pharmacodynamic assay developed to monitor TPL2 pathway inhibition, GS-4875 inhibited LPS-stimulated pERK in rat whole blood with a blood-to-plasma-ratio-adjusted in vitro EC50 of 400 ± 121 nM [1]. In healthy rats administered a single oral dose of GS-4875, the ex vivo whole blood LPS-stimulated pERK inhibition EC50 was 664 nM [1]. High concordance between in vitro and in vivo pERK EC50 values was observed, validating the use of this PD assay to monitor pathway inhibition in clinical studies [1]. No comparable in vivo pERK EC50 or PK/PD relationship data have been published for alternative TPL2 tool compounds such as Cot inhibitor-2, Cot inhibitor-1, or Tpl2 Kinase Inhibitor 1 (class-level inference).

pharmacodynamic biomarker pERK ex vivo in vivo PK/PD whole blood assay target engagement

Human Pharmacokinetics: GS-4875 Exhibits Median Half-Life of 19–28 Hours with ~2-Fold Steady-State Accumulation Following Once-Daily TIP Dosing

In a Phase I first-in-human study (N=71 participants), tilpisertib fosmecarbil (TIP) was rapidly converted to its active form GS-4875 during absorption; TIP concentrations were not quantifiable in most participants [1]. Following multiple once-daily doses of TIP (75 to 900 mg) under fasting conditions, GS-4875 steady-state plasma exposure (Cmax and AUC) increased in a less than dose-proportional manner from 75 to 900 mg [1]. GS-4875 showed low-to-moderate pharmacokinetic variability with a median half-life of 19 to 28 hours and approximately 2-fold accumulation at steady-state with once-daily dosing, achieved by Day 7 [1]. No human pharmacokinetic data exist for any other TPL2/MAP3K8 inhibitor (class-level inference).

human pharmacokinetics half-life steady-state accumulation oral prodrug Phase I dose proportionality

Clinical Development Status: Tilpisertib Fosmecarbil Is the Only TPL2 Inhibitor in Phase II Clinical Evaluation for Ulcerative Colitis (NCT06029972)

Tilpisertib fosmecarbil (GS-5290) is currently being evaluated in a Phase II, double-blinded, randomized, placebo-controlled, dose-ranging study (NCT06029972; PALEKONA) to assess efficacy and safety in participants with moderately to severely active ulcerative colitis [1]. The primary objective is demonstration of efficacy compared to placebo in achieving Clinical Response at Week 12 [1]. In contrast, all alternative TPL2/MAP3K8 inhibitors identified in the scientific literature—including GS-4875 (parent compound), Cot inhibitor-1 (IC50 = 28 nM), Cot inhibitor-2 (IC50 = 1.6 nM), Cot inhibitor-3 (IC50 = 4 nM), and Tpl2 Kinase Inhibitor 1 (IC50 = 50 nM)—remain at the preclinical research tool stage with no active clinical development programs in inflammatory bowel disease or any other indication (class-level inference) [2].

Phase II clinical trial ulcerative colitis clinical development first-in-class PALEKONA NCT06029972

Tilpisertib Fosmecarbil Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Clinical Development and Translational Research in Ulcerative Colitis and Inflammatory Bowel Disease

Tilpisertib fosmecarbil is uniquely positioned for clinical development programs and translational research focused on ulcerative colitis and other inflammatory bowel diseases. The compound is currently in Phase II clinical evaluation (NCT06029972) with demonstrated Phase I safety and tolerability in healthy volunteers [1]. Human PK characterization shows a median GS-4875 half-life of 19–28 hours and approximately 2-fold steady-state accumulation with once-daily dosing [2]. The intestinally cleaved prodrug design enables localized delivery of GS-4875 to the inflamed colonic mucosa, a pharmacokinetic strategy not replicated by any preclinical TPL2 tool compound [3]. For procurement supporting clinical trial execution or translational PK/PD studies in IBD, no alternative TPL2 inhibitor provides validated human data or regulatory-grade manufacturing.

Ex Vivo and In Vivo Pharmacodynamic Studies Requiring Validated Target Engagement Biomarkers

For studies requiring robust demonstration of in vivo target engagement, tilpisertib fosmecarbil (as a prodrug of GS-4875) is supported by a validated whole blood pERK pharmacodynamic assay. GS-4875 demonstrated in vitro pERK inhibition EC50 = 400 ± 121 nM in rat whole blood and in vivo ex vivo pERK inhibition EC50 = 664 nM following single oral dosing in rats, with high concordance between in vitro and in vivo values [3]. This validated PD biomarker assay has been translated for clinical monitoring of pathway inhibition, providing a quantitative framework for dose selection and PK/PD modeling that is entirely absent for preclinical TPL2 tool compounds such as Cot inhibitor-2, Cot inhibitor-1, and Tpl2 Kinase Inhibitor 1 [3].

Selective TPL2-MEK-ERK Pathway Inhibition Studies Requiring Minimal Off-Target MAPK Interference

GS-4875 (active moiety of tilpisertib fosmecarbil) demonstrates clean on-pathway selectivity for the TPL2-MEK-ERK signaling axis, with little to no inhibition of phosphorylated p38, JNK, or p65 (NF-κB) in LPS- or TNFα-stimulated primary human monocytes . This selectivity profile is superior to widely available TPL2 tool compounds: Tpl2 Kinase Inhibitor 1 exhibits measurable off-target inhibition of EGFR (IC50 = 5 µM), MK2 (IC50 = 110 µM), and p38 (IC50 = 180 µM) . For researchers requiring unambiguous attribution of biological effects to TPL2 inhibition without confounding off-target activity on parallel MAPK or NF-κB pathways, GS-4875/tilpisertib fosmecarbil provides a cleaner pharmacological tool than alternative TPL2 inhibitors.

High-Potency TPL2 Inhibition at Low Compound Concentrations for In Vitro Cellular Assays

For in vitro studies where achieving maximal target engagement at minimal compound concentrations is critical (e.g., to avoid solvent toxicity or non-specific cellular effects), GS-4875 offers biochemical potency (IC50 = 1.3 nM) that is 38.5-fold higher than the commonly used Tpl2 Kinase Inhibitor 1 (IC50 = 50 nM) and marginally exceeds Cot inhibitor-2 (IC50 = 1.6 nM) . This potency advantage translates to lower required working concentrations in cellular assays, reducing the risk of off-target effects and solvent-mediated cytotoxicity. Procurement of tilpisertib fosmecarbil or GS-4875 is indicated for any in vitro TPL2 inhibition study where assay sensitivity or concentration-dependent artifacts are a concern.

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